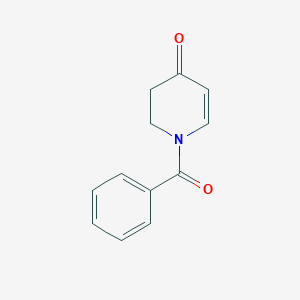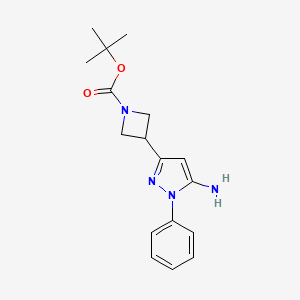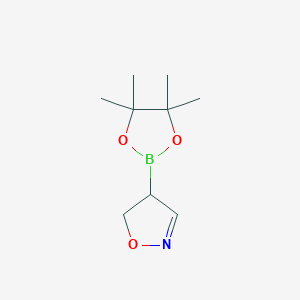
2-Ethyl 5-methyl 1-amino-1h-pyrrole-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester typically involves multi-step organic reactions. Another approach involves the reaction of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . This disruption of quorum sensing pathways leads to decreased bacterial virulence and enhanced antibiotic efficacy.
Vergleich Mit ähnlichen Verbindungen
- Pyrrole-2,5-dicarboxylic acid
- 3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid
- 3,4-Bis(ethoxycarbonyl)-1H-pyrrole-2,5-dicarboxylic acid
Uniqueness: 1-Amino-1h-pyrrole-2,5-dicarboxylic acid 2-ethyl 5-methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-O-ethyl 5-O-methyl 1-aminopyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-9(13)7-5-4-6(11(7)10)8(12)14-2/h4-5H,3,10H2,1-2H3 |
InChI-Schlüssel |
WWDVLLPGIHACLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(N1N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)




